XMD-17-51

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

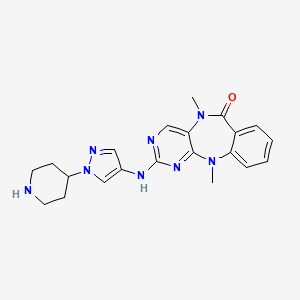

IUPAC Name |

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOFXMLMYKWELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XMD-17-51: A Multi-Kinase Inhibitor Targeting Cancer Progression

An In-depth Technical Guide on the Mechanism of Action of XMD-17-51

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent pyrimido-diazepinone compound that functions as a multi-kinase inhibitor, demonstrating significant therapeutic potential, particularly in oncology. Initially identified as a selective inhibitor of NUAK family kinase 1 (NUAK1), further research has revealed its robust inhibitory activity against Doublecortin-like kinase 1 (DCLK1), a key regulator of cancer stemness and epithelial-mesenchymal transition (EMT). While also reported to modulate a broad spectrum of other kinases including Thirty-eight-negative kinase 1 (TNK1), the primary characterized mechanism of action of this compound revolves around its inhibition of DCLK1 and NUAK1, leading to the disruption of critical cancer progression pathways. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core activities, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of multiple protein kinases, thereby inhibiting their catalytic activity. The primary and most well-characterized targets of this compound are NUAK1 and DCLK1. Its action as a TNK1 inhibitor has also been noted, although with less detailed characterization in the public domain.

-

NUAK1 Inhibition : this compound is a highly potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, which is involved in cellular stress responses and proliferation.[1][2]

-

DCLK1 Inhibition : this compound demonstrates strong inhibitory activity against DCLK1, a protein kinase that serves as a marker for cancer stem cells in various malignancies.[3] Inhibition of DCLK1 by this compound has been shown to impede cancer cell proliferation, EMT, and stemness in non-small cell lung carcinoma (NSCLC).[3]

-

TNK1 Modulation : TNK1, a non-receptor tyrosine kinase, is also a target of this compound. TNK1 is implicated in diverse cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation is linked to certain cancers.

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| DCLK1 | 14.64 | Cell-free enzymatic assay | |

| NUAK1 | 1.5 | Not specified |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| A549 | Non-small cell lung carcinoma | 27.575 | - | |

| A549 (DCLK1 Overexpression) | Non-small cell lung carcinoma | 53.197 | DCLK1 overexpression impairs the anti-proliferative activity of this compound. | |

| NCI-H1299 | Non-small cell lung carcinoma | Not specified | Inhibits proliferation. | |

| NCI-H1975 | Non-small cell lung carcinoma | Not specified | Inhibits proliferation. |

Signaling Pathways Modulated by this compound

The primary antitumor effects of this compound are mediated through the disruption of the DCLK1 signaling cascade, which plays a pivotal role in cancer stemness and EMT.

DCLK1 Signaling Pathway Inhibition

Inhibition of DCLK1 by this compound leads to the downregulation of key transcription factors and proteins that promote EMT and maintain cancer stem cell characteristics. This results in a phenotypic shift from a mesenchymal to a more epithelial state, rendering the cancer cells less invasive and more susceptible to therapy.

Caption: Inhibition of DCLK1 by this compound and its downstream effects on EMT and cancer stemness.

Experimental Protocols

The following are synthesized methodologies for key experiments used to characterize the mechanism of action of this compound, based on available literature.

In Vitro DCLK1 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DCLK1.

-

Reaction Setup : Purified active DCLK1 kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic kinase peptide substrate) and ATP.

-

Compound Addition : this compound is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation : The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis : The percentage of kinase inhibition relative to the vehicle control is calculated for each concentration of this compound. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding : NSCLC cells (e.g., A549, NCI-H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation : The cells are incubated for a specified duration (e.g., 48-72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Western Blotting

This technique is used to detect changes in the protein expression levels of DCLK1 and its downstream targets following treatment with this compound.

-

Cell Lysis : Cells treated with this compound are harvested and lysed in a suitable buffer to extract total protein.

-

Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., DCLK1, Snail-1, E-cadherin, β-catenin, and a loading control like GAPDH).

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.

Caption: A generalized workflow for Western Blot analysis to assess protein expression changes.

Conclusion

This compound is a multi-faceted kinase inhibitor with a well-documented mechanism of action centered on the inhibition of DCLK1 and NUAK1. Its ability to suppress key drivers of cancer progression, such as EMT and cancer stemness, through the DCLK1 signaling pathway, positions it as a promising candidate for further preclinical and clinical investigation in oncology. While its activity against other kinases like TNK1 contributes to its broader pharmacological profile, the in-depth characterization of its effects on DCLK1 provides a solid foundation for its continued development as a targeted cancer therapeutic. Future research should aim to further elucidate the full kinase selectivity profile of this compound and explore its therapeutic potential in a wider range of malignancies.

References

An In-depth Technical Guide to the Kinase Inhibitor XMD-17-51

XMD-17-51 is a pyrimido-diazepinone compound recognized for its role as a potent protein kinase modulator.[1] Initially identified as a derivative of HTH-01-015, it has demonstrated significant inhibitory activity against key kinases implicated in cancer progression, positioning it as a compound of interest for oncological research and drug development.[2][3] This guide provides a comprehensive overview of its mechanism of action, biochemical activity, and the experimental protocols used for its evaluation.

Chemical Properties and Structure

This compound, also referred to as XMD17-51, is characterized by its pyrimido-diazepinone core.[2][3] Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₆O | (Structure inferred) |

| Molecular Weight | 404.47 g/mol | |

| Solubility | 81 mg/mL (200.26 mM) in fresh DMSO | |

| Class | Pyrimido-diazepinone |

Mechanism of Action and Signaling Pathways

This compound functions primarily as a kinase inhibitor. It was originally developed as a highly selective and potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family, with an IC₅₀ of just 1.5 nM. Its inhibitory activity also extends to other AMPK family members such as MARK1, MARK3, BRSK1, and AMPK itself.

More recently, research has highlighted its significant inhibitory effect on Doublecortin-like kinase 1 (DCLK1), a protein kinase and cancer stem cell marker that is highly expressed in various cancers. By inhibiting DCLK1, this compound interferes with critical downstream signaling pathways that promote cancer cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cell (CSC) properties.

The inhibition of DCLK1 by this compound leads to:

-

Reduced Cell Proliferation : It curtails the growth of non-small cell lung carcinoma (NSCLC) cells.

-

Inhibition of EMT : The compound decreases levels of key EMT-promoting transcription factors like Snail-1 and ZEB1, while increasing levels of the epithelial marker E-cadherin.

-

Suppression of Cancer Stemness : this compound significantly reduces the ability of cancer cells to form spheres (a measure of self-renewal) and decreases the expression of pluripotency factors including β-catenin, SOX2, NANOG, and OCT4.

Quantitative Data: In Vitro Inhibitory Activity

The potency of this compound has been quantified against its primary kinase targets and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target | Assay Type | Cell Line | IC₅₀ Value |

| NUAK1 | Kinase Assay | Cell-Free | 1.5 nM |

| DCLK1 | Kinase Assay | Cell-Free | 14.64 nM |

| Cell Proliferation | MTT Assay | A549 (NSCLC) | 3.551 µM |

| Cell Proliferation | MTT Assay | NCI-H1299 (NSCLC) | 1.693 µM |

| Cell Proliferation | MTT Assay | NCI-H1975 (NSCLC) | 1.845 µM |

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its efficacy and mechanism.

1. In Vitro Cell-Free Kinase Assay

-

Objective : To determine the direct inhibitory effect of this compound on purified kinase activity.

-

Methodology :

-

Purified, commercially available active DCLK1 kinase is used.

-

A peptide substrate (e.g., ULight-CREBtide) and a low concentration of ATP (e.g., 1 µM) are prepared in a reaction buffer.

-

This compound is added at various concentrations to the kinase reaction mixture.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

The level of phosphorylation is quantified using a suitable detection method, such as fluorescence or luminescence.

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

2. Cell Proliferation (MTT) Assay

-

Objective : To measure the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology :

-

NSCLC cells (e.g., A549, NCI-H1299) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Following treatment, MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial enzymes to reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., OD550).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

3. Sphere Formation Assay

-

Objective : To assess the impact of this compound on the self-renewal capacity and stem-like properties of cancer cells.

-

Methodology :

-

A single-cell suspension of cancer cells (e.g., A549) is prepared.

-

Cells are seeded at a low density (e.g., 100-1000 cells/well) in ultra-low attachment 96-well plates.

-

Cells are cultured in a specialized stem cell medium (e.g., DMEM-F12 with B27 supplement, EGF, and bFGF).

-

Cells are treated with different concentrations of this compound.

-

Plates are incubated for an extended period (e.g., 10 days) to allow for the formation of tumor spheres.

-

The number and size of spheres are counted and photographed under a microscope.

-

Sphere formation efficiency is calculated and compared between treated and control groups.

-

4. Western Blotting

-

Objective : To measure changes in the protein expression levels of DCLK1 and its downstream targets.

-

Methodology :

-

Cells are treated with this compound, then collected and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., DCLK1, β-catenin, GAPDH).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

A chemiluminescent substrate is applied, and the resulting signal is captured to visualize protein bands, which are then quantified.

-

Summary of Biological Effects

Studies on NSCLC cell lines reveal that this compound exerts potent anti-cancer effects. It not only inhibits DCLK1 kinase activity but also reduces DCLK1 protein expression levels in a dose-dependent manner. This leads to the inhibition of cell proliferation, a reduction in EMT, and a decrease in cancer cell stemness. Interestingly, while this compound reduces the expression of most stemness markers, it has been observed to increase the population of ALDH⁺ (Aldehyde Dehydrogenase positive) cells in a dose-dependent manner. The precise mechanism behind this specific effect requires further investigation but may be related to changes in the tumor microenvironment resulting from EMT inhibition.

Conclusion

This compound is a dual DCLK1 and NUAK1 inhibitor with significant potential as a therapeutic agent for cancer, particularly non-small cell lung cancer. Its ability to suppress multiple oncogenic pathways, including cell proliferation, EMT, and cancer stemness, underscores its promise. The detailed experimental data gathered to date provides a strong foundation for its further preclinical and potential clinical development as a targeted cancer therapy.

References

XMD-17-51: A Technical Guide to a Potent NUAK1 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of XMD-17-51, a potent pyrimido-diazepinone inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family, activated by the tumor suppressor LKB1, and is implicated in cancer cell survival, proliferation, and migration. This compound has emerged as a valuable chemical probe for studying NUAK1 biology, though its selectivity profile necessitates careful experimental design. This guide details the inhibitor's biochemical and cellular activity, selectivity, relevant signaling pathways, and key experimental protocols for its use and characterization.

Biochemical Profile and Potency

This compound was developed as a more potent analog of the NUAK1 inhibitor HTH-01-015.[1] It demonstrates high potency against NUAK1 in biochemical assays, with inhibitory activity in the low nanomolar range.[1][2][3] Its primary off-target activities of note are against DCLK1 and other members of the AMPK family.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value (nM) | Notes |

|---|---|---|

| NUAK1 | 1.5 | Potent primary target inhibition. |

| DCLK1 | 14.64 | Significant off-target activity. |

| NUAK2 | Not significantly inhibited | Demonstrates selectivity for NUAK1 over NUAK2. |

Selectivity Profile

While a potent NUAK1 inhibitor, this compound is considered semi-specific and less selective than other tool compounds like WZ4003. A kinase screen against a panel of 140 kinases at a concentration of 1 µM revealed inhibition of several other kinases, particularly within the AMPK family and those associated with cell growth and proliferation.

Table 2: Selectivity Profile of this compound (1 µM Screen)

| Kinase Family | Inhibited Kinases |

|---|---|

| AMPK Family | MARK1, MARK3, BRSK1, AMPK |

| Growth/Proliferation | Aurora isoforms, ABL, JAK2 |

Note: This table highlights key off-targets identified in screening assays. For comprehensive analysis, researchers should consult the primary literature's kinase panel data.

Cellular Activity

In cellular contexts, this compound effectively inhibits processes regulated by NUAK1, such as cell proliferation and migration. It has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cell lines and inhibit cancer cell stemness by reducing sphere formation efficiency.

A key cellular readout for NUAK1 activity is the phosphorylation of its substrate, MYPT1, at Ser445. Treatment of cells with this compound leads to a partial, but not complete, reduction in MYPT1 phosphorylation. This is attributed to its selectivity for NUAK1 over NUAK2, as both kinases can phosphorylate MYPT1.

Table 3: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| NCI-H1299 | 1.693 |

| NCI-H1975 | 1.845 |

| A549 | 3.551 |

Data from MTT proliferation assays.

NUAK1 Signaling Pathways

NUAK1 is a key node in signaling pathways that control cellular stress responses, adhesion, and proliferation. Its activity is principally regulated upstream by LKB1 and AKT. Downstream, NUAK1 phosphorylates multiple substrates to exert its biological functions.

Key Experimental Protocols

The following protocols are adapted from methodologies used in the characterization of this compound.

Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol uses a radioactive filter-binding method to measure the phosphorylation of a substrate peptide by purified NUAK1.

Materials:

-

Purified active GST-NUAK1 enzyme.

-

Substrate peptide (e.g., Sakamototide, 200 µM).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35).

-

[γ-³²P]ATP (100 µM, ~500 cpm/pmol).

-

10 mM MgCl₂.

-

This compound serial dilutions in DMSO.

-

P81 phosphocellulose paper.

-

75 mM phosphoric acid.

-

Scintillation counter.

Methodology:

-

Prepare a reaction mixture containing kinase assay buffer, MgCl₂, substrate peptide, and GST-NUAK1 enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

-

Plot the percentage of activity against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol: Cellular MYPT1 Phosphorylation Assay

This protocol measures the effect of this compound on the phosphorylation of endogenous MYPT1 in a cellular context.

Materials:

-

HEK-293 cells (or other suitable cell line expressing NUAK1).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound at various concentrations.

-

EDTA-PBS-based cell dissociation buffer.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-MYPT1 antibody for immunoprecipitation.

-

Protein A/G beads.

-

Anti-phospho-MYPT1 (Ser445) antibody for immunoblotting.

-

Anti-total-MYPT1 antibody for immunoblotting.

-

SDS-PAGE and Western blotting equipment.

Methodology:

-

Plate HEK-293 cells and grow to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound (or DMSO control) for a specified duration (e.g., 16 hours).

-

To induce NUAK activity, replace the medium with an EDTA-PBS-based cell dissociation buffer (containing the same concentration of inhibitor) to promote cell detachment.

-

Induce detachment by gentle tapping and collect cells by low-speed centrifugation (e.g., 70 x g for 3 min).

-

Immediately lyse the cell pellet with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

Incubate a portion of the lysate (e.g., 0.5 mg) with an anti-MYPT1 antibody overnight at 4°C to form an immune complex.

-

Add Protein A/G beads to capture the immune complex.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein from the beads using SDS-PAGE loading buffer and heat.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform immunoblotting using the anti-phospho-MYPT1 (Ser445) antibody.

-

Strip the membrane and re-probe with an anti-total-MYPT1 antibody to confirm equal loading.

-

Analyze the resulting bands to determine the change in MYPT1 phosphorylation relative to the total MYPT1 protein.

References

XMD-17-51: A Potent Inhibitor of DCLK1 Kinase for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression, particularly in promoting cancer stem cell (CSC) maintenance, epithelial-mesenchymal transition (EMT), and therapeutic resistance. Its overexpression is correlated with poor prognosis in various malignancies, making it an attractive therapeutic target. XMD-17-51 is a small molecule inhibitor that has demonstrated potent and selective inhibitory activity against DCLK1 kinase. This technical guide provides a comprehensive overview of the core inhibitory activity of this compound, detailing its effects on DCLK1 and downstream signaling pathways, and provides methodologies for key experimental assays.

Quantitative Inhibitory Activity

This compound exhibits significant inhibitory potency against DCLK1 and demonstrates anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| DCLK1 | 14.64 | Cell-free enzymatic assay | [1][2][3][4][5] |

| NUAK1 | 1.5 | Not Specified |

Table 2: Anti-Proliferative Activity of this compound in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

| Cell Line | IC₅₀ (µM) | Assay Type | Notes | Reference |

| A549 | 27.575 | MTT Assay | DCLK1 overexpression increased IC₅₀ to 53.197 µM. | |

| NCI-H1299 | Not Specified | MTT Assay | This compound inhibited proliferation. | |

| NCI-H1975 | Not Specified | MTT Assay | This compound inhibited proliferation. |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of DCLK1. This inhibition leads to the downregulation of DCLK1 protein levels and subsequently modulates key signaling pathways implicated in cancer progression, including EMT and stemness. DCLK1 is known to regulate several critical signaling pathways such as Notch, Wnt/β-catenin, and NF-κB. By inhibiting DCLK1, this compound effectively disrupts these oncogenic signaling cascades.

The diagram below illustrates the proposed mechanism of action for this compound in the context of the DCLK1 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound. Note that specific reagents and instrumentation may vary between laboratories.

Cell-Free DCLK1 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on DCLK1 kinase activity in a purified system.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Dilute purified, active recombinant DCLK1 protein to the desired concentration in kinase assay buffer.

-

Prepare a stock solution of a suitable substrate (e.g., ULight-CREBtide peptide) and ATP. A low ATP concentration (e.g., 1 µM) is often used to increase inhibitor sensitivity.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add DCLK1 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified period (e.g., 60 minutes) at room temperature or 30°C.

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Measure the signal corresponding to substrate phosphorylation using a suitable plate reader. The detection method will depend on the substrate used (e.g., fluorescence for ULight peptides).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Culture cancer cell lines (e.g., A549, NCI-H1299, NCI-H1975) in appropriate growth medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Western Blot Analysis

Western blotting is used to detect changes in the protein expression levels of DCLK1 and its downstream targets following treatment with this compound.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for the MTT assay.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, or a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis of the bands using image analysis software and normalize the expression of the target protein to the loading control.

-

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is employed to measure the changes in the mRNA expression levels of DCLK1 and its target genes after treatment with this compound.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as previously described.

-

Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol or RNeasy).

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., DCLK1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.

-

Conclusion

This compound is a promising DCLK1 inhibitor with potent anti-cancer activity demonstrated in both biochemical and cellular assays. Its ability to disrupt key oncogenic signaling pathways highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action and efficacy of this compound and other DCLK1 inhibitors in various cancer models. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic utility of this compound in oncology.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 3. broadpharm.com [broadpharm.com]

- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]

An In-depth Technical Guide to the Pyrimido-Diazepinone Compound XMD-17-51

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

XMD-17-51 is a synthetic, small-molecule pyrimido-diazepinone compound that has emerged as a potent modulator of a range of protein kinases. Initially identified as a highly selective and potent inhibitor of NUAK Family Kinase 1 (NUAK1), subsequent research has revealed its activity against other kinases, notably Doublecortin-like kinase 1 (DCLK1). Its ability to target key signaling pathways implicated in cancer progression has positioned this compound as a compound of significant interest for therapeutic development, particularly in the context of non-small cell lung carcinoma (NSCLC). This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols, and a summary of its known kinase inhibition profile.

Biochemical Activity and Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor of protein kinases. Its primary targets are NUAK1 and DCLK1, exhibiting low nanomolar inhibitory concentrations. The compound is a derivative of HTH-01-015, another NUAK1 inhibitor, but demonstrates significantly enhanced potency against this target[1][2].

A broader kinase profiling study was conducted to assess the selectivity of this compound. At a concentration of 1 µM, it was screened against a panel of 140 different kinases[3]. While a comprehensive list of IC50 values from this screen is not publicly available, the study highlighted its potent inhibition of NUAK1 and also noted its activity against several other kinases.

Table 1: Quantitative Kinase Inhibition Data for this compound

| Target Kinase | IC50 (nM) | Notes |

| NUAK1 | 1.5[1][2] | Potent and highly selective inhibition. |

| DCLK1 | 14.64 | Inhibition demonstrated in a cell-free enzymatic assay. |

| NUAK2 | Not significantly inhibited | Demonstrates selectivity for NUAK1 over NUAK2. |

| MARK1 | Partially suppressed | Member of the AMPK family. |

| MARK3 | Partially suppressed | Member of the AMPK family. |

| BRSK1 | Partially suppressed | Member of the AMPK family. |

| AMPK | Partially suppressed | |

| Aurora isoforms | Inhibited | Kinases involved in growth and proliferation. |

| ABL1 | Inhibited | |

| JAK2 | Inhibited | |

| TNK1 | Putative Target | Listed as a potential target, but quantitative data is not available. |

Cellular Activity in Non-Small Cell Lung Carcinoma (NSCLC)

The anti-cancer properties of this compound have been primarily investigated in the context of NSCLC, utilizing cell lines such as A549, NCI-H1299, and NCI-H1975. The compound has been shown to inhibit cell proliferation, reduce epithelial-mesenchymal transition (EMT), and suppress cancer stem cell (CSC) properties.

Overexpression of DCLK1 in A549 cells was found to confer resistance to this compound, increasing the IC50 for cell proliferation from 27.575 µM to 53.197 µM, supporting the notion that DCLK1 is a key cellular target of the compound.

Table 2: Cellular Proliferation Inhibition by this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) | Notes |

| A549 | 27.575 | |

| NCI-H1299 | Data not quantified, but inhibition observed | |

| NCI-H1975 | Data not quantified, but inhibition observed | |

| A549 (DCLK1 Overexpression) | 53.197 | Increased resistance compared to wild-type A549 cells. |

Signaling Pathways Modulated by this compound

DCLK1 Signaling Pathway

In NSCLC cells, this compound has been demonstrated to modulate the DCLK1 signaling pathway, which plays a crucial role in EMT and the maintenance of cancer stem cell-like properties. Inhibition of DCLK1 by this compound leads to the downregulation of pro-mesenchymal transcription factors Snail-1 and ZEB1, and a corresponding increase in the epithelial marker E-cadherin. Furthermore, this compound treatment reduces the expression of key stemness markers, including β-catenin, SOX2, NANOG, and OCT4.

TNK1 Signaling Pathway

Thirty-eight-negative kinase 1 (TNK1) is a non-receptor tyrosine kinase that has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis. While this compound has been suggested as a potential modulator of TNK1, specific quantitative data on this interaction and its functional consequences are currently lacking. The following diagram illustrates a general overview of the TNK1 signaling pathway.

Experimental Protocols

In Vitro DCLK1 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified DCLK1.

Methodology:

-

A reaction mixture is prepared containing commercially available purified DCLK1 protein, ULight-CREBtide peptide substrate, and a low concentration of ATP (1 µM).

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is incubated to allow for the phosphorylation of the peptide substrate by DCLK1.

-

The extent of substrate phosphorylation is measured, which is inversely proportional to the inhibitory activity of this compound.

-

The concentration of this compound that inhibits 50% of DCLK1 activity (IC50) is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

NSCLC cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere.

-

The cells are treated with various concentrations of this compound (with DMSO as a vehicle control) and incubated for 48 hours.

-

10 µl of TACS MTT Reagent is added to each well, and the plate is incubated at 37°C until a dark crystalline precipitate (formazan) is visible in the cells.

-

100 µl of a solubilization solution (266 mM NH4OH in DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Sphere Formation Assay

This assay is used to assess the cancer stem cell-like property of self-renewal.

Methodology:

-

A single-cell suspension of NSCLC cells is prepared.

-

Cells are seeded at a low density (e.g., 1,000 cells/well) in low-adherence plates with a specialized stem cell medium.

-

The cells are treated with different concentrations of this compound.

-

The plates are incubated for approximately 10 days to allow for the formation of spheres (spheroids) from single cells.

-

The number of spheres is counted, and the sphere formation efficiency is calculated to determine the effect of this compound on the self-renewal capacity of the cells.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

Methodology:

-

NSCLC cells are treated with this compound for a specified duration (e.g., 24 hours).

-

Cells are collected and lysed to extract total protein.

-

The total protein concentration is determined using a BCA protein assay.

-

A standardized amount of protein (e.g., 40 µg) is separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a PVDF membrane.

-

The membrane is blocked with a blocking agent (e.g., 5% skimmed milk) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control like GAPDH) overnight at 4°C.

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Synthesis of Pyrimido-diazepinone Compounds

While the specific synthesis route for this compound is not detailed in the available literature, a general approach for the synthesis of pyrimido-diazepinone scaffolds can be described. These methods often involve multi-step reactions, including cyclization steps to form the characteristic fused ring system. One common strategy involves the use of a substituted pyrimidine as a starting material, which is then elaborated through a series of reactions to introduce the diazepinone ring.

Therapeutic Potential and Future Directions

The primary therapeutic application of this compound that has been explored is in the treatment of non-small cell lung carcinoma. Its ability to inhibit DCLK1 and suppress cancer stem cell-like properties makes it a promising candidate for overcoming drug resistance and preventing tumor recurrence. Additionally, this compound was included in a kinase inhibitor library for screening against triple-negative breast cancer, suggesting its potential utility in other malignancies.

Future research should focus on a more comprehensive evaluation of the in vivo efficacy and safety profile of this compound in preclinical cancer models. A complete kinome scan with detailed IC50 values would provide a clearer understanding of its selectivity and potential off-target effects. Furthermore, elucidating the functional consequences of TNK1 inhibition by this compound could uncover additional mechanisms of action and therapeutic opportunities. The development of more specific DCLK1 inhibitors, potentially using this compound as a lead compound, is also a promising avenue for future drug discovery efforts.

References

XMD-17-51: A Technical Guide to its Function as a Protein Kinase Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD-17-51 is a pyrimido-diazepinone compound that has emerged as a significant protein kinase modulator with potential therapeutic applications, particularly in oncology. Initially identified as a potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family, subsequent research has revealed its activity against other kinases, most notably Doublecortin-like kinase 1 (DCLK1). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, with a focus on its role as a DCLK1 inhibitor in non-small cell lung cancer (NSCLC).

Core Function and Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of target protein kinases. This leads to a downstream cascade of events, ultimately impacting cellular processes such as proliferation, migration, and stemness.

Primary Targets and Kinase Selectivity

While initially developed as a NUAK1 inhibitor, this compound has demonstrated potent inhibitory activity against DCLK1, a kinase implicated as a cancer stem cell marker in various malignancies.[1][2] Its broader kinase selectivity profile includes several members of the AMPK family.[1][2]

Table 1: Kinase Inhibition Profile of this compound and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | DCLK1 | 14.64 | [1] |

| This compound | NUAK1 | 1.5 | |

| HTH-01-015 | NUAK1 | 100 | |

| WZ4003 | NUAK1 | 20 | |

| WZ4003 | NUAK2 | 100 |

Note: HTH-01-015 is a parent compound of this compound. WZ4003 is a related selective NUAK inhibitor. Both were found to be highly selective when screened against a panel of 139 kinases.

Role in Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, this compound's primary mechanism of action is the inhibition of DCLK1. DCLK1 is a multifaceted protein that plays a crucial role in tumor progression through the regulation of several key signaling pathways. Inhibition of DCLK1 by this compound has been shown to:

-

Reduce Cell Proliferation: this compound inhibits the proliferation of NSCLC cell lines, including A549, NCI-H1299, and NCI-H1975.

-

Inhibit Epithelial-Mesenchymal Transition (EMT): By targeting DCLK1, this compound downregulates key EMT-promoting transcription factors such as Snail-1 and ZEB1, while increasing the expression of the epithelial marker E-cadherin.

-

Suppress Cancer Stem Cell (CSC) Properties: The modulator reduces the expression of stemness markers like β-catenin and pluripotency factors including SOX2, NANOG, and OCT4. This leads to a decrease in the efficiency of tumor sphere formation, a hallmark of cancer stem cell activity.

Signaling Pathway

The inhibitory action of this compound on DCLK1 interrupts a critical signaling cascade that promotes cancer cell survival, proliferation, and metastasis in NSCLC. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

Caption: DCLK1 signaling pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell-Free Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant DCLK1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Kinase substrate (e.g., a specific peptide)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the purified DCLK1 kinase to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting

Western blotting is employed to analyze the protein expression levels of DCLK1 and its downstream targets in cells treated with this compound.

Materials:

-

NSCLC cell lines (e.g., A549)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, GAPDH, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture NSCLC cells to a desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Tumor Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells and the effect of this compound on this property.

Materials:

-

NSCLC cell lines

-

Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates or flasks

-

This compound

-

Trypsin-EDTA

Procedure:

-

Culture NSCLC cells as a monolayer.

-

Harvest the cells and resuspend them in serum-free stem cell medium to obtain a single-cell suspension.

-

Plate the cells at a low density (e.g., 1,000 cells/well in a 6-well ultra-low attachment plate) in the presence of various concentrations of this compound or vehicle control.

-

Incubate the plates for 7-10 days to allow for sphere formation.

-

Count the number of spheres (typically >50 µm in diameter) in each well.

-

Calculate the sphere formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for characterizing the effects of this compound.

References

An In-depth Technical Guide to the Molecular Targets of XMD-17-51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of XMD-17-51, a potent pyrimido-diazepinone compound. This document details the compound's primary kinase targets, its impact on key cellular signaling pathways, and provides detailed protocols for relevant experimental validation.

Executive Summary

This compound is a multi-kinase inhibitor with primary inhibitory activity against Doublecortin-like kinase 1 (DCLK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2] It demonstrates potent anti-proliferative and anti-stemness properties in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1] The compound's mechanism of action involves the modulation of critical signaling pathways that regulate epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) characteristics. This guide summarizes the current understanding of this compound's targets and provides the necessary technical details for its further investigation.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified against its primary kinase targets and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| NUAK1 | 1.5[1] |

| DCLK1 | 14.64[1] |

Table 2: Cellular Proliferation Inhibition in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| A549 | 3.551 |

| NCI-H1299 | 1.693 |

| NCI-H1975 | 1.845 |

Table 3: Kinase Selectivity Profile of this compound

A kinase profiling study of this compound at a concentration of 1 µM was conducted against a panel of 140 kinases. The results indicate that besides NUAK1, this compound also inhibits other members of the AMPK family, including MARK1, MARK3, and BRSK1.

| Kinase Family | Notable Off-Targets |

| AMPK Family | MARK1, MARK3, BRSK1, AMPK |

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and metastasis. The primary pathways affected are those regulated by its principal targets, DCLK1 and NUAK1.

DCLK1 Signaling Pathway

DCLK1 is a crucial regulator of cancer stemness and epithelial-mesenchymal transition (EMT). Its inhibition by this compound leads to the downregulation of several key downstream effectors.

References

XMD-17-51 in Lung Cancer Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the small molecule inhibitor XMD-17-51 in the progression of lung cancer. The document synthesizes preclinical data, focusing on its mechanism of action, effects on key signaling pathways, and quantitative measures of its efficacy. Detailed experimental methodologies are provided for key assays, and all signaling and workflow diagrams are rendered using the DOT language for clarity and reproducibility.

Executive Summary

This compound has been identified as a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase and a significant marker for cancer stem cells (CSCs) in various malignancies, including non-small cell lung cancer (NSCLC).[1][2][3] Preclinical studies demonstrate that by targeting DCLK1, this compound effectively curtails lung cancer progression through a multi-faceted approach: inhibiting cell proliferation, suppressing cancer stemness characteristics, and reversing the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[1][4] The data presented herein underscore the potential of this compound as a therapeutic candidate for lung cancer.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of DCLK1. This action initiates a cascade of downstream effects that collectively hinder the malignant phenotype of lung cancer cells.

-

Direct Kinase Inhibition : this compound binds to DCLK1, blocking its kinase function and leading to a reduction in DCLK1 protein levels within the cancer cells.

-

Suppression of Cancer Stemness : The molecule significantly reduces the ability of NSCLC cells to form spheres—a key characteristic of cancer stem cells. This is accompanied by a marked decrease in the expression of critical stemness and pluripotency markers, including β-catenin, SOX2, NANOG, and OCT4.

-

Reversal of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to inhibit EMT, a process that allows cancer cells to become motile and invasive. It achieves this by downregulating key EMT-driving transcription factors like Snail-1 and ZEB1 (zinc-finger-enhancer binding protein 1), while simultaneously increasing the expression of the epithelial marker E-cadherin.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Kinase Inhibition Activity

| Target | Assay Type | IC50 Value | Source |

|---|

| DCLK1 | Cell-Free Enzymatic Assay | 14.64 nM | |

Table 2: Anti-Proliferative Activity in NSCLC Cell Lines

| Cell Line | Genetic Context | Condition | IC50 Value (µM) | Source |

|---|---|---|---|---|

| A549 | DCLK1 Wild-Type | Standard | 27.575 |

| A549 | DCLK1 Overexpression | DCLK1 Transfection | 53.197 | |

Note: The increase in IC50 upon DCLK1 overexpression strongly suggests that the anti-proliferative effects of this compound are primarily mediated through its inhibition of DCLK1.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound in lung cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

5.1 Cell-Free DCLK1 Kinase Assay

-

Objective : To determine the direct inhibitory effect of this compound on DCLK1 kinase activity.

-

Protocol :

-

Recombinant DCLK1 enzyme is incubated in a kinase buffer solution.

-

A specific peptide substrate for DCLK1 and ATP (adenosine triphosphate) are added to the solution.

-

Serial dilutions of this compound (or vehicle control) are added to the respective wells of a microplate.

-

The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of remaining ATP.

-

The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

-

5.2 Cell Proliferation (MTT) Assay

-

Objective : To measure the effect of this compound on the viability and proliferation of NSCLC cells.

-

Protocol :

-

NSCLC cells (e.g., A549, NCI-H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are calculated.

-

5.3 Western Blotting

-

Objective : To detect and quantify changes in the protein expression of DCLK1 and key EMT/stemness markers.

-

Protocol :

-

A549 cells are treated with different concentrations of this compound for a set time (e.g., 48 hours).

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, GAPDH as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

5.4 Sphere Formation Assay

-

Objective : To assess the impact of this compound on the self-renewal capacity and stem-like properties of lung cancer cells.

-

Protocol :

-

NSCLC cells are harvested and plated at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.

-

Cells are cultured in a specialized serum-free stem cell medium, often supplemented with EGF and bFGF.

-

The cells are treated with various concentrations of this compound or a vehicle control.

-

The plates are incubated for 7-10 days to allow for the formation of spheres (tumorspheres).

-

The number and size of spheres are observed and quantified using a microscope.

-

Sphere formation efficiency (SFE) is calculated as (Number of spheres formed / Number of cells seeded) x 100%.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]

- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression | Semantic Scholar [semanticscholar.org]

The Biological Activity of XMD-17-51 TFA Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD-17-51 trifluoroacetate (TFA) salt is a pyrimido-diazepinone compound that has emerged as a potent modulator of protein kinases. Initially identified as a selective inhibitor of NUAK family kinase 1 (NUAK1), subsequent research has highlighted its significant inhibitory activity against Doublecortin-like kinase 1 (DCLK1), a protein kinase implicated in cancer stem cell biology and oncogenesis.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound TFA salt, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of protein kinase activity. It functions as an ATP-competitive inhibitor, binding to the active site of target kinases and preventing the phosphorylation of their downstream substrates.

Primary Target: Doublecortin-like Kinase 1 (DCLK1)

The principal target of this compound in the context of oncology research is DCLK1.[2] DCLK1 is a microtubule-associated serine/threonine kinase that is overexpressed in various cancers and is considered a marker for tumor stem cells. By inhibiting DCLK1, this compound disrupts key signaling pathways involved in cancer cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cell-like properties.[2][3]

DCLK1 Signaling Pathway Inhibition

The inhibition of DCLK1 by this compound leads to the downregulation of several critical downstream signaling pathways implicated in tumorigenesis.

Caption: DCLK1 Signaling Pathway Inhibition by this compound.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro and cell-based assays.

In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| DCLK1 | 14.64 | Cell-free enzymatic assay | |

| NUAK1 | 1.5 | Cell-free enzymatic assay |

Cell-Based Activity in Non-Small Cell Lung Carcinoma (NSCLC) Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| A549 | 3.551 | MTT Proliferation Assay | |

| NCI-H1299 | 1.693 | MTT Proliferation Assay | |

| NCI-H1975 | 1.845 | MTT Proliferation Assay | |

| A549 (DCLK1 Overexpression) | 53.197 | MTT Proliferation Assay | |

| A549 (Control) | 27.575 | MTT Proliferation Assay |

Kinase Selectivity Profile

A kinase profiling study of this compound at a concentration of 1 µM against a panel of 140 kinases revealed its activity against several members of the AMPK family, in addition to its primary targets DCLK1 and NUAK1. This suggests that while potent against DCLK1 and NUAK1, this compound is not entirely specific and may exert off-target effects through the inhibition of other kinases. The study highlighted inhibition of MARK1, MARK3, BRSK1, and AMPK. A comprehensive kinome scan with detailed IC50 values for a wider range of kinases is not publicly available at this time. Researchers should consider potential off-target effects in the interpretation of experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

In Vitro DCLK1 Kinase Assay

This protocol is adapted from standard cell-free enzymatic kinase assays.

Caption: Workflow for an In Vitro DCLK1 Kinase Assay.

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Recombinant DCLK1: Dilute to a working concentration of 2x in kinase buffer.

-

ATP: Prepare a 2x stock solution in kinase buffer. The final concentration should be at the Km for DCLK1.

-

Peptide Substrate: Prepare a 2x stock of a suitable DCLK1 peptide substrate (e.g., a peptide derived from a known DCLK1 substrate) in kinase buffer.

-

This compound TFA: Prepare a serial dilution in DMSO. Further dilute in kinase buffer to a 2x working concentration.

-

-

Assay Procedure:

-

Add 5 µL of 2x this compound TFA or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the 2x recombinant DCLK1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a 2x ATP/substrate mixture.

-

Incubate the reaction for 60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and detect kinase activity using a suitable method such as ADP-Glo™ Kinase Assay (Promega) or a radiometric assay measuring ³²P incorporation.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of NSCLC cell lines.

Caption: Workflow for a Cell Proliferation (MTT) Assay.

-

Cell Seeding:

-

Harvest and count NSCLC cells (e.g., A549, NCI-H1299, NCI-H1975).

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound TFA in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Western Blotting

This protocol is for analyzing the protein expression levels of DCLK1 and EMT markers in NSCLC cells treated with this compound.

-

Cell Lysis and Protein Quantification:

-

Seed NSCLC cells in 6-well plates and treat with this compound TFA for the desired time (e.g., 24 or 48 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Conclusion

This compound TFA salt is a potent inhibitor of DCLK1 kinase with significant anti-proliferative and anti-stemness effects in non-small cell lung cancer models. Its mechanism of action involves the disruption of key signaling pathways that drive tumorigenesis and metastasis. While it also inhibits NUAK1 and other members of the AMPK family, its efficacy in DCLK1-dependent cancer models makes it a valuable tool for cancer research and a potential starting point for the development of more selective DCLK1-targeted therapies. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other potential kinase inhibitors.

References

XMD-17-51: A Technical Guide on its Interaction with AMPK Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pyrimido-diazepinone compound, XMD-17-51, focusing on its mechanism of action and inhibitory effects on the AMP-activated protein kinase (AMPK) family. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: Profile of a Potent NUAK1 Inhibitor

This compound is a potent kinase inhibitor originally developed as a highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMPK-related kinase family.[1] It is a derivative of an earlier compound, HTH-01-015.[1] While its primary target is NUAK1, subsequent profiling has revealed that this compound also exhibits inhibitory activity against several other members of the AMPK family, as well as other kinases such as Doublecortin-like kinase 1 (DCLK1).[1][2] This makes it a valuable tool for studying the roles of these kinases in cellular processes and a potential candidate for therapeutic development, particularly in oncology.[2]

Mechanism of Action and Kinase Selectivity

The primary mechanism of action for this compound is the direct inhibition of kinase activity. Its high potency against NUAK1 is a key characteristic, but its effects on other related kinases are crucial for understanding its complete biological activity profile.

The potency of this compound has been quantified against several kinases using in vitro, cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Kinase Target | Family | IC50 Value | Reference |

| NUAK1 | AMPK | 1.5 nM | |

| DCLK1 | CAMK | 14.64 nM |

Kinome-wide screening provides a broader perspective on the selectivity of an inhibitor. Profiling of this compound at a concentration of 1 µM against a large panel of kinases has demonstrated significant inhibition of several AMPK family members.

| Kinase Target | Family | % Inhibition (at 1 µM) | Reference |

| NUAK1 | AMPK | >95% | |